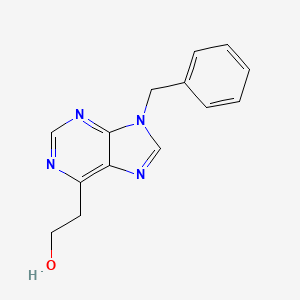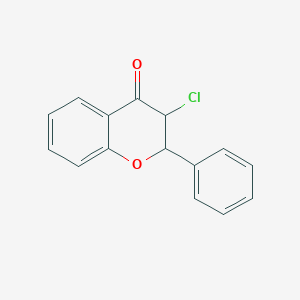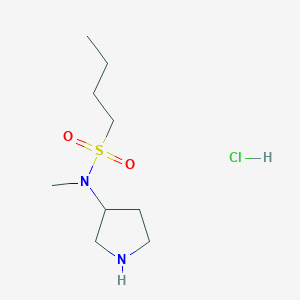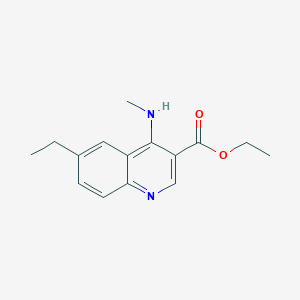
1-Acetyl-5-nitro-1h-indol-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-nitro-1h-indol-3-yl acetate is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-nitro-1h-indol-3-yl acetate typically involves the acetylation of 5-nitroindole. One common method includes the reaction of 5-nitroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-nitro-1h-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-Acetyl-5-amino-1h-indol-3-yl acetate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetyl-5-nitro-1h-indol-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-nitro-1h-indol-3-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Acetyl-1h-indol-3-yl acetate
- 5-Nitroindole
- Indole-3-acetic acid
Comparison: 1-Acetyl-5-nitro-1h-indol-3-yl acetate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 1-Acetyl-1h-indol-3-yl acetate, the nitro group in this compound enhances its potential for reduction reactions. Compared to 5-Nitroindole, the acetyl group provides additional sites for chemical modification .
Propriétés
Numéro CAS |
26491-03-2 |
|---|---|
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
(1-acetyl-5-nitroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-5-9(14(17)18)3-4-11(10)13/h3-6H,1-2H3 |
Clé InChI |
BKXWPRVRPWVLIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)
![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)










